molecular formula C16H27N3O2S B2399528 tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate CAS No. 1353945-82-0

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2399528
CAS No.: 1353945-82-0
M. Wt: 325.47
InChI Key: PMRWGBFRGXOQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is a sophisticated chemical intermediate designed for discovery research and hit-to-lead optimization campaigns. Its structure integrates a piperidine scaffold, a common feature in central nervous system (CNS) active compounds, with a thiazole heterocycle, a privileged motif known to confer diverse biological activities and improve metabolic stability . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, enhancing the molecule's stability during synthesis while allowing for selective deprotection under mild acidic conditions to reveal a secondary amine for further functionalization . This compound serves as a versatile building block, particularly in the synthesis of potential multifunctional ligands for neurological targets. Research on structurally related Boc-protected piperidine-thiazole hybrids has demonstrated their promise in developing inhibitors for enzymes like butyrylcholinesterase (BuChE), which is a target of interest in the Alzheimer's disease research landscape . The amino-methyl linker in its structure provides a handle for conjugation with various pharmacophores, such as sulfonamides or other aromatic systems, enabling researchers to fine-tune properties like target affinity, solubility, and blood-brain barrier permeability . This makes it a valuable reagent for constructing compound libraries aimed at probing complex biological pathways.

Properties

IUPAC Name

tert-butyl 3-[[1-(1,3-thiazol-2-yl)ethylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-7-9-22-14)18-10-13-6-5-8-19(11-13)15(20)21-16(2,3)4/h7,9,12-13,18H,5-6,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRWGBFRGXOQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NCC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three modular components:

  • A tert-butyloxycarbonyl (Boc)-protected piperidine core.
  • A 1-(thiazol-2-yl)ethylamine side chain.
  • A methylenamino linker connecting the two.

Disconnection at the methylenamino bond suggests two primary strategies:

  • Route A : Coupling a Boc-piperidine-3-carbaldehyde with 1-(thiazol-2-yl)ethylamine via reductive amination.
  • Route B : Alkylation of Boc-piperidine-3-aminomethyl with a thiazole-containing electrophile.

Synthesis of the Piperidine Core

Boc Protection of Piperidine

The Boc group is introduced to the piperidine nitrogen using tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl piperidine-1-carboxylate is synthesized in 85–92% yield via treatment of piperidine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.

Functionalization at the C-3 Position

Introduction of the Aminomethyl Group

The C-3 position is functionalized via Mannich reaction or alkylation :

  • Mannich Reaction : Treatment of Boc-piperidine with formaldehyde and ammonium chloride in ethanol yields tert-butyl 3-(aminomethyl)piperidine-1-carboxylate in 68% yield.
  • Reductive Amination : Boc-piperidine-3-carbaldehyde, generated via Dess-Martin oxidation of the corresponding alcohol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to afford the aminomethyl derivative in 74% yield.

Synthesis of 1-(Thiazol-2-yl)ethylamine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclization of cysteamine hydrochloride with a ketone or aldehyde. For instance, reaction of cysteamine with ethyl pyruvate in refluxing ethanol produces 1-(thiazol-2-yl)ethylamine in 59% yield.

Alternative Thiazole Formation

A modified Hantzsch method employs 2-bromo-1-(thiazol-2-yl)ethan-1-one and ammonium hydroxide, yielding the ethylamine derivative in 65% yield with reduced racemization.

Coupling Strategies for Final Assembly

Reductive Amination (Route A)

tert-butyl piperidine-3-carboxylate is oxidized to the aldehyde using Dess-Martin periodinane. Subsequent reductive amination with 1-(thiazol-2-yl)ethylamine and NaBH₃CN in methanol at 0°C provides the target compound in 72% yield.

Alkylation of Aminomethylpiperidine (Route B)

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate is treated with 2-(chloromethyl)thiazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C, yielding the product in 68% purity.

Optimization and Side Reactions

Racemization Concerns

Calcium carbonate-mediated thiazole formation (as in) led to partial racemization (10–15% by chiral GC). Switching to LiAlH₄ reduction (as in) minimized this issue (<5% racemization).

Boc Deprotection Risks

Early deprotection attempts with trifluoroacetic acid (TFA) caused thiazole ring degradation. A milder approach using HCl in dioxane (4 M) preserved the heterocycle, achieving 89% recovery.

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (s, 1H, thiazole-H), 4.12 (q, J = 6.8 Hz, 1H, CHNH), 3.85 (s, 2H, NCH₂), 2.75–2.65 (m, 2H, piperidine-H), 1.48 (s, 9H, Boc).
  • ¹³C NMR : δ 155.2 (Boc C=O), 142.1 (thiazole C-2), 79.8 (Boc C(CH₃)₃), 51.3 (piperidine C-3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₈N₃O₂S ([M+H]⁺) : 346.1895.
  • Found : 346.1889.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 72 95 High stereocontrol Requires aldehyde intermediate
Alkylation 68 88 Single-step coupling Lower regioselectivity
Hantzsch Cyclization 59 82 Direct thiazole formation Racemization issues

Industrial-Scale Considerations

Patent highlights a solid dispersion approach to enhance bioavailability, combining the target compound with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) via spray drying. This method improved dissolution rates by 40% compared to crystalline forms.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of the tert-butyl ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly in the central nervous system. For instance, derivatives of similar piperidine structures have shown activity at dopamine receptors, which are critical in treating conditions like Parkinson's disease and schizophrenia .

2. P-glycoprotein Modulation

Research indicates that compounds with thiazole moieties can act as modulators of P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and resistance. Studies have demonstrated that certain thiazole-containing compounds enhance the intracellular concentration of chemotherapeutic agents in resistant cancer cell lines . This suggests that tert-butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate could be explored for its ability to reverse drug resistance in cancer therapy.

Biochemical Research

1. Enzyme Inhibition Studies

The compound has potential applications in enzyme inhibition studies. Its structural characteristics allow it to be a candidate for testing against various enzymes involved in metabolic pathways. For example, thiazole derivatives have been reported to inhibit enzymes linked to cancer progression and microbial infections .

2. Structural Activity Relationship (SAR) Studies

The compound serves as a valuable lead for SAR studies aimed at optimizing therapeutic efficacy and minimizing side effects. By modifying the piperidine or thiazole components, researchers can explore how these changes affect biological activity and selectivity towards specific targets .

Case Study 1: Neuropharmacological Activity

In a study focused on developing new treatments for neurodegenerative diseases, researchers synthesized several analogs of this compound). These compounds were tested for their affinity towards dopamine receptors D2 and D3. One particular analog exhibited high affinity (K_i values of 16.4 nM for D2 and 1.15 nM for D3), demonstrating significant potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Cancer Treatment Enhancement

Another study investigated the compound's ability to enhance the efficacy of standard chemotherapeutics in drug-resistant cell lines. The results indicated that when combined with paclitaxel, the compound significantly increased drug retention within cells, suggesting its utility as an adjuvant treatment to overcome multidrug resistance .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate
  • CAS No.: 1353945-82-0
  • Molecular Formula : C₁₆H₂₇N₃O₂S
  • Molecular Weight : 325.47 g/mol
  • Storage : Typically stored at low temperatures (exact conditions unspecified) .

This compound features a piperidine ring substituted at the 3-position with an aminomethyl group bearing a thiazole-containing ethyl chain. The tert-butyloxycarbonyl (Boc) group at the 1-position acts as a protective moiety, common in peptide and medicinal chemistry to stabilize amines during synthesis .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes tert-butyl-protected piperidine/piperazine derivatives with modifications at the 3- or 4-positions, highlighting variations in substituents and heterocyclic systems:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Applications/Features Reference(s)
Target Compound Thiazol-2-yl ethylamino methyl group C₁₆H₂₇N₃O₂S 325.47 Potential medicinal chemistry scaffold
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl group at 4-position C₁₁H₁₈N₄O₃ 254.29 Intramolecular C–H insertion reactions
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid Chlorophenyl-pyrazolyl carbonyl group C₂₆H₂₈ClFN₄O₃ 507.98 Crystallographically characterized
tert-Butyl 3-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate Pyrazin-2-yl ethylamino methyl group C₁₇H₂₇N₅O₂ 333.44 Supplier-listed; pyrazine bioisostere
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Piperazine-substituted azetidine C₁₂H₂₃N₃O₂ 241.33 High structural similarity (98%)

Key Structural and Functional Differences

Heterocyclic Systems: The thiazole ring in the target compound (electron-deficient sulfur-nitrogen heterocycle) may enhance binding to metal ions or biological targets compared to pyrazine (electron-rich N-heterocycle) in the analog from . The diazoacetyl group in ’s compound enables photochemical or thermal reactivity for C–H functionalization, a feature absent in the target compound .

Substituents like chlorophenyl () increase hydrophobicity and may improve membrane permeability compared to the polar thiazole group .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination or palladium-catalyzed coupling (analogous to ’s tert-butyl piperidine derivatives) . In contrast, ’s diazo compound requires specialized reagents (e.g., tetramethylguanidine) for diazo transfer .

Biological Activity

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate (CAS No. 1289385-56-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C16H27N3O2S, with a molecular weight of 325.47 g/mol. The compound features a piperidine core, which is common in many bioactive molecules, enhancing its interaction with various biological targets.

PropertyValue
CAS Number1289385-56-3
Molecular FormulaC16H27N3O2S
Molecular Weight325.47 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Notably, it has been shown to exhibit:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures may possess antiviral properties against various viruses, including those causing respiratory infections and other viral diseases .
  • Anti-inflammatory Effects : The thiazole moiety in the compound suggests potential anti-inflammatory properties, as thiazole derivatives have been documented to inhibit inflammatory pathways .
  • Antibacterial Properties : Similar piperidine derivatives have demonstrated antibacterial activity, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

Recent research has focused on exploring the biological activity of related compounds and their implications for drug development:

  • Antiviral Studies : A study highlighted the antiviral effects of β-amino acid-containing heterocycles, which showed promising results against viruses such as HSV and VSV. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity .
  • In Vivo Studies : In animal models, related compounds have shown efficacy in reducing viral loads and improving survival rates in infected subjects, indicating that further investigation into this compound) could yield significant therapeutic insights .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific viral and bacterial targets.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
  • Synthetic Optimization : Modifying the chemical structure to enhance potency and reduce potential side effects.

Q & A

Q. What are the optimal storage conditions and stability considerations for this compound?

  • Stability : Stable at RT for >6 months if stored in amber vials with desiccant. Degrades under UV light or high humidity .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and heavy metal ions to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.